Lipophilicity (logP) Differentiation: Cyclohexyl vs. Tetrahydropyran-4-yl and tert-Butyl Analogs
The target compound exhibits a calculated logP (XLogP3) of approximately 3.06 (ZINC15), which is substantially higher than the tetrahydropyran-4-yl analog (1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, CAS 2034498-31-0, XLogP3 = 0.5) and the tert-butyl analog (XLogP3 ≈ 1.5–2.0) [1][2]. This 2.5+ log unit difference represents a >300-fold increase in theoretical partition coefficient, indicating significantly higher membrane permeability potential for the cyclohexyl derivative in cell-based assays [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3 / clogP) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.06 (ZINC15) |
| Comparator Or Baseline | Tetrahydropyran-4-yl analog (CAS 2034498-31-0): XLogP3 = 0.5; tert-Butyl analog: estimated XLogP3 ≈ 1.5–2.0 |
| Quantified Difference | ΔlogP ≥ 2.5 vs. tetrahydropyran-4-yl analog; ΔlogP ≈ 1.0–1.5 vs. tert-butyl analog |
| Conditions | Computed values from ZINC15 and vendor databases (XLogP3 algorithm) |
Why This Matters
Higher logP directly correlates with enhanced passive membrane permeability, making the cyclohexyl analog preferable for intracellular target engagement in cell-based assays where the tetrahydropyran-4-yl analog may show insufficient cellular uptake.
- [1] ZINC15. ZINC172371689. 1-cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea. https://zinc.docking.org/substances/ZINC000172371689/ (accessed May 6, 2026). View Source
- [2] Kuujia. 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, CAS 2034498-31-0. Computed Properties. https://www.kuujia.com (accessed May 6, 2026). View Source
